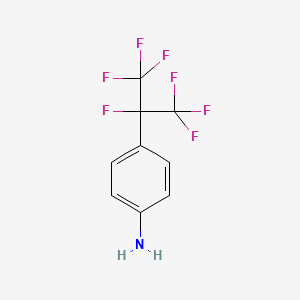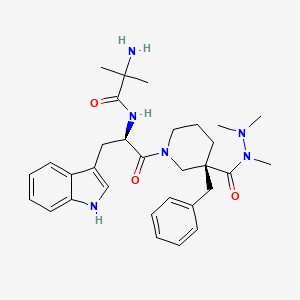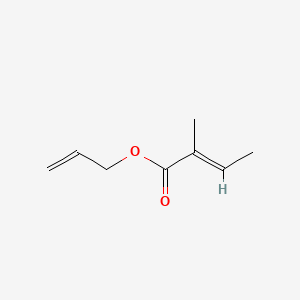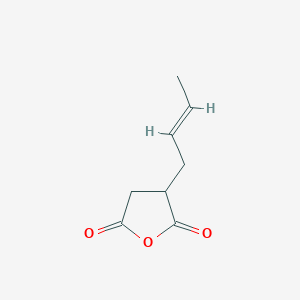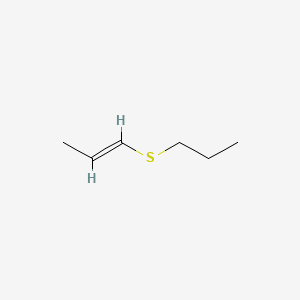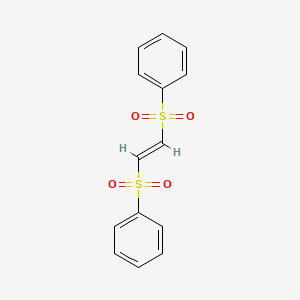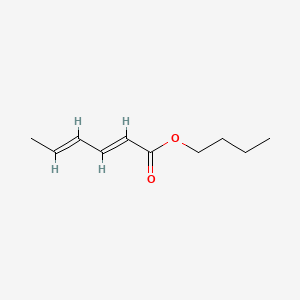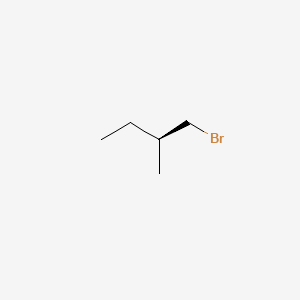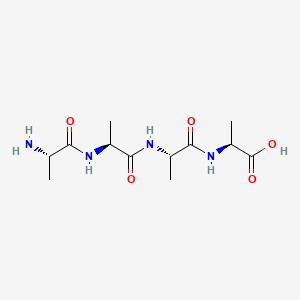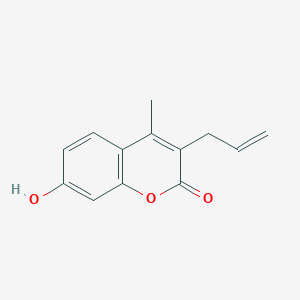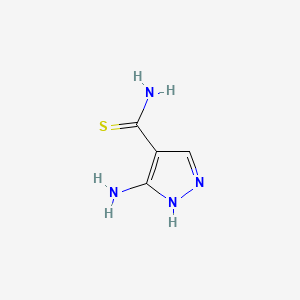
5-アミノ-1H-ピラゾール-4-カルボチオアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1H-pyrazole-4-carbothioamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino and carbothioamide groups in the pyrazole ring enhances its reactivity and potential for forming various derivatives.
科学的研究の応用
5-amino-1H-pyrazole-4-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
Target of Action
The primary targets of 5-amino-1H-pyrazole-4-carbothioamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors in the clinic .
Mode of Action
5-Amino-1H-pyrazole-4-carbothioamide interacts with its targets by acting as a covalent inhibitor . It was designed and synthesized to target both wild-type FGFRs and the gatekeeper mutants . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The compound affects the biochemical pathways associated with FGFRs. The aberrant activation of these receptors is known to play a critical role in various cancers . By inhibiting FGFRs, the compound can potentially disrupt these pathways and their downstream effects, thereby exerting its anticancer effects .
Pharmacokinetics
Its nanomolar activities against its targets suggest that it may have good bioavailability .
Result of Action
The compound strongly suppresses the proliferation of certain cancer cells. Specifically, it has been shown to inhibit the growth of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . An X-ray co-crystal structure revealed that the compound irreversibly binds to FGFR1 .
Action Environment
The emergence of drug resistance, primarily due to gatekeeper mutations in fgfrs, has been identified as a factor limiting the clinical efficacy of fgfr inhibitors . This suggests that genetic variations in the tumor environment could influence the compound’s action.
将来の方向性
The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . With the aim to fill this gap, the present review focuses on aminopyrazole-based compounds studied as active agents in different therapeutic areas . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-pyrazole-4-carbothioamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of 5-amino-1H-pyrazole-4-carbothioamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of recyclable catalysts and green solvents can also be employed to make the process more environmentally friendly. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions
5-amino-1H-pyrazole-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrazole derivatives.
類似化合物との比較
Similar Compounds
- 5-amino-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazole-4-carboxamide
- 5-amino-1H-pyrazole-4-carboxylic acid
Uniqueness
5-amino-1H-pyrazole-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the carbothioamide group can participate in additional interactions and reactions, making this compound particularly versatile in synthetic and medicinal chemistry.
特性
IUPAC Name |
5-amino-1H-pyrazole-4-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWNWVXHINBCSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=S)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)
